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molecular formula C14H13BrO2 B1289647 (4-Bromophenyl)(3-methoxyphenyl)methanol CAS No. 134446-26-7

(4-Bromophenyl)(3-methoxyphenyl)methanol

Cat. No. B1289647
M. Wt: 293.15 g/mol
InChI Key: RUJMKPWOXLACAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124330

Procedure details

p-Dibromobenzene (7.08 g, 30.0 mmole) was added to 50 ml of anhydrous tetrahydrofuran under nitrogen and the slurry was cooled to -78° C. A solution of n-butyllithium in hexane (1.67 M, 18.0 ml, 30 mmole) was added dropwise over 15 minutes. After stirring for ten minutes at -78° C., 3.8 ml (4.1 g, 30 mmole) of m-anisaldehyde was added dropwise over five minutes. After stirring for 15 minutes, the reaction was quenched with 10 ml of saturated aqueous ammonium chloride solution and was allowed to warm to room temperature. The reaction solution was diluted with 300 ml of diethyl ether and washed with three 50 ml portions of 1.0 M aqueous sodium bisulfite, followed by 50 ml of 1.0 M sodium hydroxide, 100 ml of water, and 100 ml of saturated sodium chloride. After drying over magnesium sulfate, the solvent was removed to give 8.5 g (97%) of crude (4-bromophenyl)(3-methoxyphenyl)-methanol.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.[CH:20](=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=1>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([CH:20]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=2)[OH:29])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
7.08 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for ten minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10 ml of saturated aqueous ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with 300 ml of diethyl ether
WASH
Type
WASH
Details
washed with three 50 ml portions of 1.0 M aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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